molecular formula C19H19N3O3 B11455073 1-(2-(2-methoxyphenoxy)ethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one

1-(2-(2-methoxyphenoxy)ethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one

Cat. No.: B11455073
M. Wt: 337.4 g/mol
InChI Key: PAHSWFQDIOYNJO-UHFFFAOYSA-N
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Description

1-(2-(2-methoxyphenoxy)ethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-methoxyphenoxy)ethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-aminobenzamide with an appropriate aldehyde or ketone in the presence of a catalyst such as graphene oxide nanosheets . The reaction is carried out in an aqueous medium at room temperature, leading to the formation of the desired quinazolinone derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-methoxyphenoxy)ethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction may yield dihydroquinazolinones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-(2-methoxyphenoxy)ethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(2-methoxyphenoxy)ethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

1-[2-(2-methoxyphenoxy)ethyl]-2,3-dihydroimidazo[2,1-b]quinazolin-5-one

InChI

InChI=1S/C19H19N3O3/c1-24-16-8-4-5-9-17(16)25-13-12-21-10-11-22-18(23)14-6-2-3-7-15(14)20-19(21)22/h2-9H,10-13H2,1H3

InChI Key

PAHSWFQDIOYNJO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCN2CCN3C2=NC4=CC=CC=C4C3=O

Origin of Product

United States

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